(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
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Overview
Description
(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C14H13ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group and a dimethylpyrimidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with cyanamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Condensation Reactions: The cyanamide group can react with nucleophiles to form imidazoles and other nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as benzene-1,2-diamine, ethylenediamine, and cyclohexane-1,2-diamine.
Solvents: Ethanol, acetonitrile, and dioxane are frequently used as solvents.
Catalysts: Bases like potassium carbonate or sodium hydroxide may be used to catalyze reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds such as benzimidazoles, imidazolidines, and perimidines .
Scientific Research Applications
(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of (2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide.
Benzylcyanamide: A related compound with similar reactivity but different substituents.
4,6-Dimethylpyrimidin-2-ylcyanamide: Shares the pyrimidinylcyanamide core structure but lacks the chlorobenzyl group.
Uniqueness
This compound is unique due to the presence of both the chlorobenzyl and dimethylpyrimidinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a diverse range of chemical transformations and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
(2-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-5-3-4-6-13(12)15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQJGKESRSPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=CC=C2Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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